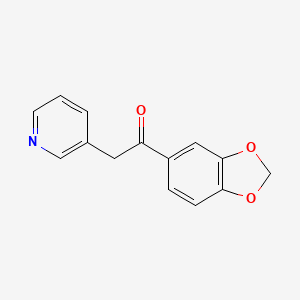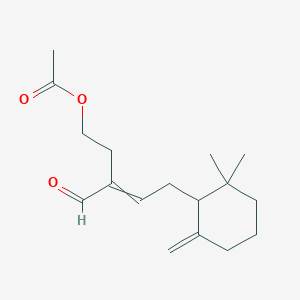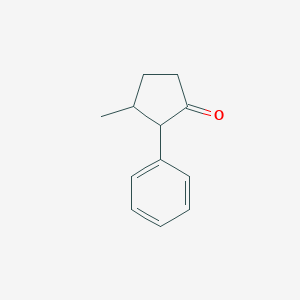![molecular formula C19H31O2P B14351440 (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane] CAS No. 93281-25-5](/img/structure/B14351440.png)
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexadecahydrospiro configuration, which includes a cyclopenta[a]phenanthrene core fused with a dioxaphospholane ring. The stereochemistry of the compound is defined by the specific arrangement of its chiral centers, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the Dioxaphospholane Ring: This step typically involves the reaction of the cyclopenta[a]phenanthrene derivative with a suitable phosphorane reagent under controlled conditions.
Stereoselective Hydrogenation: The final step involves the stereoselective hydrogenation of the intermediate to achieve the desired stereochemistry at the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure hydrogenation reactors for the stereoselective hydrogenation step and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxaphospholane ring, where nucleophiles such as amines or thiols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane]
- (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] analogs
Uniqueness
The uniqueness of (8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4’-[1,3,2]dioxaphospholane] lies in its spiro structure and specific stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
93281-25-5 |
|---|---|
Formule moléculaire |
C19H31O2P |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(8'R,9'R,10'S,13'R,14'S)-13'-methylspiro[1,3,2-dioxaphospholane-4,17'-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C19H31O2P/c1-18-10-8-15-14-5-3-2-4-13(14)6-7-16(15)17(18)9-11-19(18)12-20-22-21-19/h13-17,22H,2-12H2,1H3/t13?,14-,15+,16+,17-,18+,19?,22?/m0/s1 |
Clé InChI |
DBCHZNBQNXANDP-XIJCDVEYSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC24COPO4)CCC5[C@@H]3CCCC5 |
SMILES canonique |
CC12CCC3C4CCCCC4CCC3C1CCC25COPO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
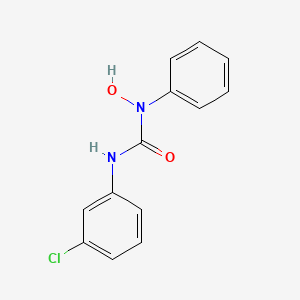
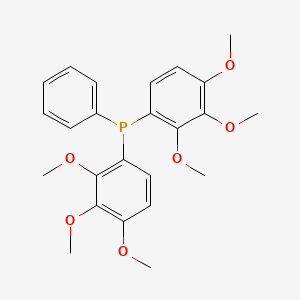
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
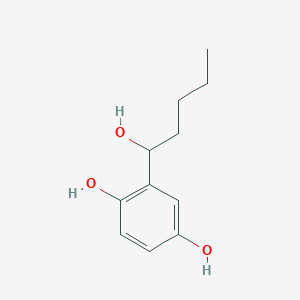
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
